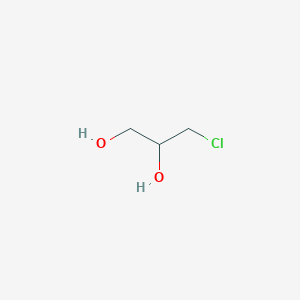

3-Chloro-1,2-propanediol

概要

説明

科学的研究の応用

Food Industry Applications

Contaminant in Food Processing

3-Chloro-1,2-propanediol is primarily recognized as a food contaminant formed during the processing of certain foods, particularly those subjected to high temperatures. It is often found in:

- Processed meats : Such as salami and beef products, where it may form during cooking or curing processes .

- Fats and oils : It has been detected in refined vegetable oils and can form during the production of fried foods .

The presence of 3-MCPD in food products raises safety concerns due to its potential toxicological effects. Regulatory bodies like the WHO have conducted evaluations to assess its safety levels in food products .

Toxicological Studies

Health Implications

Research indicates that this compound can cross biological barriers such as the blood-brain barrier and blood-testis barrier, leading to various health implications:

- Spermatotoxicity : Studies have shown that 3-MCPD can induce spermatotoxic effects by reducing H+-ATPase expression in the epididymis, which may disrupt sperm maturation and motility .

- Kidney Damage : Animal studies have reported nephrotoxic effects characterized by increased diuresis, proteinuria, and glomerular nephritis following exposure to high doses of 3-MCPD .

These findings highlight the importance of monitoring 3-MCPD levels in food products to mitigate health risks.

Biochemical Research Applications

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active compounds:

- L-Carnitine Synthesis : Recent studies have demonstrated the efficient utilization of (R)-3-chloro-1,2-propanediol in synthesizing L-carnitine, a compound essential for fatty acid metabolism . This application underscores its significance in pharmaceutical chemistry.

Analytical Methods for Detection

Determination Techniques

The determination of this compound in biological samples and food matrices is crucial for assessing exposure levels. Various analytical methods have been developed:

These methods are essential for ensuring compliance with safety regulations and understanding the compound's behavior in various environments.

Case Studies

Toxicological Assessments

Several studies have been conducted to evaluate the effects of this compound on animal models:

- A study involving male rats demonstrated that administration of 3-MCPD led to significant testicular degeneration and atrophy at higher doses over prolonged exposure periods .

- Another investigation revealed that dietary exposure to 3-MCPD resulted in increased serum alanine aminotransferase activity, indicating potential liver damage .

These case studies provide insight into the compound's toxicological profile and its implications for human health.

作用機序

3-Chloro-1,2-propanediol exerts its effects primarily through its interaction with cellular components. It has been shown to inhibit autophagic flux by impairing lysosomal function, leading to the accumulation of autophagosomes in HepG2 cells . This compound can also form adducts with DNA and proteins, potentially leading to genotoxic effects .

類似化合物との比較

Toxicity Profile

3-MCPD is a nephrotoxic and reprotoxic compound. Studies in rats demonstrate that it induces oxidative stress, disrupts blood-testis barrier integrity, and causes testicular damage and infertility via CYP2C9-mediated pathways .

1,3-Dichloro-2-Propanol (1,3-DCP)

Structural Differences :

- 1,3-DCP contains chlorine atoms at positions 1 and 3 of the propanediol backbone, whereas 3-MCPD has a single chlorine at position 3.

Toxicity and Health Impacts :

- 1,3-DCP is a known genotoxin and carcinogen, inducing tumors in rats and malignant transformation in mouse fibroblasts . Its dual chlorination enhances reactivity, leading to DNA adduct formation.

- In contrast, 3-MCPD primarily targets reproductive and renal systems, with weaker genotoxic activity .

Epichlorohydrin

Structural Differences :

- Epichlorohydrin is an epoxide with a chlorine atom at position 3 (C3).

Toxicity and Health Impacts :

- Highly reactive due to the epoxide ring, it is a potent carcinogen and irritant, causing respiratory and dermal toxicity .

Glycidol

Structural Differences :

- Glycidol is an epoxide derivative of glycerol without chlorine substituents.

Toxicity and Health Impacts :

- Classified as a genotoxic carcinogen. Its metabolic activation generates glycidamide, a DNA-reactive metabolite .

3-Bromo-1,2-Propanediol

Structural Differences :

- Bromine replaces chlorine at position 3.

Comparative Toxicity and Health Impacts

| Compound | Genotoxicity | Carcinogenicity (Rodents) | Primary Organs Affected |

|---|---|---|---|

| 3-MCPD | Low | Suspected | Kidneys, Testes |

| 1,3-DCP | High | Confirmed | Liver, Stomach |

| Epichlorohydrin | High | Confirmed | Respiratory Tract, Skin |

| Glycidol | High | Confirmed | Multiple Organs |

Analytical Methods for Detection

| Compound | Method | Detection Limit | Matrix |

|---|---|---|---|

| 3-MCPD | HPLC-UV (post-derivatization) | 0.1 µg/mL | Soy sauce, oils |

| 3-MCPD | GC-MS | 2.0 µg/kg | Oyster sauce |

| 1,3-DCP | GC-ECD | Not specified | Resins, foods |

生物活性

3-Chloro-1,2-propanediol (3-MCPD) is a compound that has garnered attention due to its biological activity and potential health implications. This article reviews the biological effects of 3-MCPD, focusing on its toxicological profile, mechanisms of action, and relevant research findings.

This compound is primarily formed during the processing of certain foods, particularly through the hydrolysis of fats and oils under high temperatures. It is classified as a food processing contaminant and can be found in various food products, including processed meats and baked goods. The compound has also been studied for its potential use in organic synthesis, such as in the production of L-carnitine .

Carcinogenicity

Research indicates that 3-MCPD may exhibit carcinogenic properties. In animal studies, it has been shown to induce mammary tumors in male rats, suggesting a potential link to hormonal activity related to Leydig-cell tumors . Moreover, exposure to 3-MCPD has been associated with spermatotoxic effects, which are mediated by reduced expression of H+-ATPase in the epididymis .

Table 1: Summary of Carcinogenic Studies on 3-MCPD

| Study Reference | Animal Model | Dose (mg/kg bw) | Observed Effect |

|---|---|---|---|

| Kaur & Guraya (1981) | Male Rats | 6.5 | Increased incidence of mammary tumors |

| Weisburger et al. (1981) | Male Rats | 30-70 | Testicular degeneration and atrophy |

| Morris & Williams (1980) | Male Wistar Rats | 100-120 | Proteinuria and glucosuria |

Renal Toxicity

In addition to its carcinogenic potential, 3-MCPD has been linked to renal toxicity. Studies have demonstrated that high doses can lead to acute glomerular nephritis and significant changes in kidney function, including diuresis and proteinuria . The compound's nephrotoxic effects appear to be dose-dependent, with higher concentrations resulting in more severe outcomes.

The biological activity of 3-MCPD is attributed to its ability to inhibit glycolysis in spermatozoa. This inhibition is thought to be caused by the compound or its metabolites interfering with key glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase . The resulting decrease in glycolytic activity leads to reduced sperm motility and fertility issues.

Table 2: Mechanisms of Action of 3-MCPD

| Mechanism | Effect on Biological System |

|---|---|

| Inhibition of Glycolysis | Reduced sperm motility |

| Hormonal Disruption | Increased estrogen/progesterone levels |

| Renal Damage | Acute glomerular nephritis |

Case Studies and Research Findings

A variety of studies have explored the effects of 3-MCPD on different biological systems:

- Spermatozoan Studies : A study demonstrated that incubation of ram sperm with 3-MCPD inhibited glycolysis, leading to decreased motility .

- Renal Studies : Intraperitoneal injections in rats showed significant renal damage at doses as low as 100 mg/kg bw, indicating a high level of toxicity associated with this compound .

- Long-term Exposure : In chronic exposure studies, rats receiving continuous doses exhibited severe testicular degeneration and increased mortality rates compared to controls .

化学反応の分析

Formation of 3-MCPD Esters

3-Chloro-1,2-propanediol can form 3-MCPD esters during the refining and heating of fats and oils. Research indicates three potential pathways for this formation :

-

Indirect Nucleophilic Substitution: An alternative nucleophilic reaction .

-

Glycidyl Ester Intermediate: Formation via a glycidyl ester intermediate .

The direct nucleophilic substitution reaction is the most likely pathway. The formation of 3-MCPD esters is a high-temperature endothermic process, meaning it requires energy input in the form of heat .

Hydrolysis of Epichlorohydrin to Produce this compound

This compound can be produced by hydrolysis of epichlorohydrin, using hydrogen peroxide as an oxygen source and a phase transfer catalyst to catalyze chloropropene to generate epichlorohydrin .

Reaction Conditions:

-

Molar ratio of epoxy chloropropane to hydrogen peroxide: 1.5-4.5:1

-

Molar ratio of epoxy chloropropane to deionized water: 0.5-1.5:1

Reaction with Hydroxyl Radicals

3-Chloro-1,2-dihydroxypropane reacts with photochemically produced hydroxyl radicals in the vapor phase. The estimated rate constant for this reaction is 7.7 x 10-12 .

Other Chemical Reactions

-

Inhibition of Glycolysis: this compound can inhibit glycolysis of spermatozoa, potentially by inhibiting glyceraldehyde-3-phosphate dehydrogenase .

-

Reaction with Acetone: this compound reacts with acetone to form 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane and water .

The enthalpy of this reaction () is -12.0 kJ/mol in the liquid phase .

-

Esterification: Undergoes esterification with fatty acids to form esterified compounds .

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for detecting 3-MCPD in food matrices, and how are they validated?

Methodological Answer: Detection of 3-MCPD in foods requires precise separation and quantification due to its low concentrations and matrix complexity. Common techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization with heptafluorobutyric anhydride, enabling sensitive detection in biological tissues (LOD: <0.8 ng/g; recovery: 85–102%) .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Effective for 3-MCPD diesters in refined oils, using isotope-labeled internal standards for quantification (LOD: 0.010 mg/kg; linear range: 1–1,000 µg/L) .

- Capillary Electrophoresis (CE) with Electrochemical Detection: Validated for soy sauce analysis, focusing on hydrolysis rate constants and activation energy .

Validation Steps: Calibration curves, spike-recovery tests, matrix effect evaluation, and inter-laboratory reproducibility checks are critical .

Q. How does 3-MCPD form in refined vegetable oils, and what factors influence its generation?

Methodological Answer: 3-MCPD esters primarily form during oil refining, particularly during deodorization (high-temperature steam treatment). Key factors include:

- Precursor Availability: Chloride ions (from phospholipids or NaCl) and glycerol/acylglycerols react via nucleophilic substitution .

- Temperature and pH: Optimal formation occurs at 200–240°C and neutral-to-alkaline conditions .

- Oil Composition: Higher free fatty acid content accelerates esterification .

Mitigation strategies involve pre-treatment to remove chloride sources and optimizing deodorization parameters .

Q. What sample preparation techniques are optimal for isolating 3-MCPD from complex biological matrices?

Methodological Answer:

- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe): Ethyl acetate extraction followed by purification with adsorbents (e.g., PSA, C18, florisil) effectively reduces matrix interference in rat tissues .

- Solid-Phase Microextraction (SPME): Used in soy sauce and hydrolyzed vegetable proteins, coupled with GC-MS for volatile analysis .

- Molecularly Imprinted Polymers (MIPs): Silica-based MIPs selectively trap 3-MCPD in aqueous solutions, improving recovery rates in trace analysis .

Q. What are the hydrolysis kinetics of 3-MCPD esters, and how do they impact toxicity assessments?

Methodological Answer: 3-MCPD esters hydrolyze in the gastrointestinal tract to release free 3-MCPD, a known nephrotoxicant. Key kinetic parameters include:

- pH Dependency: Faster hydrolysis in acidic conditions (e.g., simulated gastric fluid) .

- Activation Energy: Determined via Arrhenius plots using CE, with values ~50–70 kJ/mol depending on ester structure .

These kinetics inform in vitro digestion models to estimate bioaccessible toxicant levels .

Q. How do regulatory frameworks (e.g., EU 1272/2008) influence laboratory handling and disposal of 3-MCPD?

Methodological Answer:

- Classification: 3-MCPD is classified as Carc. 1B (suspected carcinogen) and Repr. 1B (reproductive toxin) under EU regulations, mandating stringent exposure controls .

- Waste Disposal: Non-hazardous waste classification requires neutralization before disposal, avoiding release into waterways .

- Safety Protocols: Use of fume hoods, nitrile gloves, and respiratory protection during aerosol-generating procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicological data for 3-MCPD?

Methodological Answer: Discrepancies often arise from differences in metabolic activation and bioavailability. Strategies include:

- Isotope Tracing: Using deuterated 3-MCPD to track metabolism and adduct formation in rodent models .

- IVIVE (In Vitro-In Vivo Extrapolation): Incorporating hepatic clearance rates from liver microsomes into PBPK models .

- Omics Integration: Metabolomics (e.g., UPLC-MS) identifies biomarkers like urinary N-acetyl-β-D-glucosaminidase for renal injury .

Q. What catalytic systems optimize the synthesis of 3-MCPD derivatives for pharmacological studies?

Methodological Answer:

- Amination Catalysts: Triethylamine-supported solid bases enable 91.9% yield in 3-methylamino-1,2-propanediol synthesis (60°C, 0.20 MPa, 3.5 h) .

- Enzymatic Resolution: Corynebacterium sp. strain N-1074 produces enantiopure (R)-3-MCPD via dehalogenation of 1,3-dichloro-2-propanol .

- Purification: Vacuum molecular distillation removes byproducts, achieving >99.5% purity .

Q. What methodologies elucidate the biodistribution and persistence of 3-MCPD in mammalian systems?

Methodological Answer:

- QuEChERS-GC-MS: In rats, 3-MCPD peaks in kidneys, liver, and testes within 2 hours post-gavage (20 mg/kg), persisting for 24 hours .

- Tissue Homogenization: Ethyl acetate extraction combined with Florisil cleanup minimizes lipid interference in brain and testis samples .

- Autoradiography: Radiolabeled 3-MCPD tracks accumulation in reproductive organs, linking to antifertility mechanisms .

Q. How can stereoselective analysis improve risk assessments of 3-MCPD contaminants?

Methodological Answer:

- Chiral GC Columns: 14% cyanopropylphenyl-methylpolysiloxane columns resolve (R)- and (S)-3-MCPD enantiomers (retention times: 12 vs. 12.5 min) .

- Enantiomer-Specific Toxicity: (R)-3-MCPD shows higher testicular toxicity in rats, necessitating stereosensitive detection in food matrices .

Q. What epigenetic mechanisms underlie 3-MCPD-induced toxicity, and how are they studied?

Methodological Answer:

- DNA Methylation Profiling: Whole-genome bisulfite sequencing in exposed rodents identifies hypermethylation in Sox9 and Cyp19a1, disrupting steroidogenesis .

- Histone Modification Assays: Chromatin immunoprecipitation (ChIP) reveals H3K27me3 changes in germ cells, correlating with spermatogenic arrest .

- miRNA Sequencing: Dysregulation of miR-34c and miR-449a in testes implicates post-transcriptional control in infertility .

特性

IUPAC Name |

3-chloropropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWWUDQMAHNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2, Array | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020664 | |

| Record name | 3-Chloro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycerol alpha-monochlorohydrin appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless, hygroscopic liquid; [Hawley] Tends to turn straw-colored; [Merck Index] Colorless viscous liquid; [MSDSonline], COLOURLESS-TO-PALE-YELLOW HYGROSCOPIC LIQUID. | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propanediol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

415 °F at 760 mmHg (decomposes) (NTP, 1992), 213 °C (decomposes), at 1.9kPa: 114-120 °C | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

138 °F (NTP, 1992), 145 °C, 113 °C c.c. | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, & ETHER, Immiscible with oils, Soluble in oxygenated solvents, Miscible in water, 1000 mg/mL at 20 °C, Solubility in water: miscible | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol alpha-monochlorohydrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.326 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.3218 @ 20 °C/4 °C, Relative density (water = 1): 1.32 | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.8 | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.75 mmHg at 77 °F (NTP, 1992), 0.2 [mmHg], 0.2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 27 | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless or pale yellow liquid, Heavy liquid | |

CAS No. |

96-24-2 | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chlorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CHLOROHYDRIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGS78A3T6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol alpha-monochlorohydrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °F (NTP, 1992), -40 °C | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。